

Physical properties of 3-Methoxyacrylonitrile (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxyacrylonitrile

Cat. No.: B2492134

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Methoxyacrylonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of **3-Methoxyacrylonitrile** (CAS No: 60838-50-8), a key intermediate in the synthesis of various organic compounds and pharmaceuticals. The primary focus is on its boiling point and density, critical parameters for process design, reaction optimization, and safety assessments in a laboratory and industrial setting. This document outlines authoritative data for these properties and furnishes detailed, field-proven experimental protocols for their verification. The methodologies are presented with an emphasis on the underlying scientific principles to ensure accuracy, precision, and reproducibility, reflecting a commitment to scientific integrity.

Introduction to 3-Methoxyacrylonitrile

3-Methoxyacrylonitrile, also known as 3-methoxy-2-propenenitrile, is a versatile organic compound with the linear formula $\text{CH}_3\text{OCH}=\text{CHCN}$. It typically presents as a clear, slightly yellow liquid.^[1] Its chemical structure, featuring a nitrile group, a carbon-carbon double bond, and a methoxy group, makes it a valuable precursor in organic synthesis. Notably, it serves as a crucial intermediate in the production of pharmaceuticals, including the cephalosporin antibiotic cefoselis sulfate, and other biologically active substances. An accurate understanding of its physical properties is paramount for professionals in drug development and chemical

synthesis, as these parameters directly influence reaction kinetics, purification processes (like distillation), and material handling protocols.

Physicochemical Properties Summary

The fundamental physical and chemical properties of **3-Methoxyacrylonitrile** are summarized in the table below. These values represent a consensus from established chemical data sources and provide a baseline for laboratory work.

Property	Value	Source(s)
Boiling Point	189 °C	[1]
Density	0.99 g/mL (at 25 °C)	
Molecular Formula	C ₄ H ₅ NO	[1]
Molecular Weight	83.09 g/mol	
Appearance	Clear to slightly yellow liquid	[1]
CAS Number	60838-50-8	
Refractive Index	n _{20/D} 1.455	
Flash Point	76 °C (168.8 °F) - Closed Cup	

Molecular Structure and Isomerism

3-Methoxyacrylonitrile exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the carbon-carbon double bond. The IUPAC name for the trans isomer is (E)-3-methoxyprop-2-enenitrile. Commercial products are often supplied as a mixture of these isomers.

Caption: 2D Chemical Structure of **3-Methoxyacrylonitrile**.

Experimental Protocol: Boiling Point Determination Principle and Method Selection

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2][3] For determining the boiling point of small-volume samples like **3-Methoxyacrylonitrile**, the Thiele tube method is highly effective. It requires minimal material, provides uniform heating through convection currents, and yields accurate results.[2]

Apparatus and Reagents

- Thiele tube
- High-temperature resistant mineral oil or silicone oil
- Calibrated thermometer (-10 to 250 °C)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Bunsen burner or micro-burner
- Laboratory stand and clamp
- **3-Methoxyacrylonitrile** sample (~0.5 mL)
- Barometer

Step-by-Step Methodology

- Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the **3-Methoxyacrylonitrile** sample.
- Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[4]
- Apparatus Assembly: Securely attach the test tube to the calibrated thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer's bulb.

- Thiele Tube Setup: Insert the thermometer-test tube assembly into the Thiele tube, ensuring the sample is positioned below the upper arm of the tube. The heating oil should cover the sample but the rubber band must remain above the oil level to prevent degradation.[2]
- Heating: Gently heat the side arm of the Thiele tube with a small flame.[2] The design of the tube promotes natural convection, ensuring the oil and sample are heated uniformly.
- Observation: As the temperature rises, dissolved air will first escape from the capillary tube. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[2]
- Pressure Correction: Record the ambient atmospheric pressure from a barometer. Since boiling points are pressure-dependent, this value is crucial for standardizing the result.[3]

Experimental Protocol: Density Determination Principle and Method Selection

Density is an intrinsic physical property defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids. It relies on accurately measuring the mass of a precisely known volume of the liquid. The use of a calibrated pycnometer minimizes volumetric errors, making it a gold standard for laboratory measurements.[5]

Apparatus and Reagents

- Calibrated pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore
- Analytical balance (readable to ± 0.0001 g)
- Constant temperature water bath (set to $25.0\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$)
- **3-Methoxyacrylonitrile** sample

- Distilled water (for calibration)
- Acetone (for rinsing and drying)
- Lint-free tissues

Step-by-Step Methodology

- Pycnometer Calibration (Volume Determination):
 - Thoroughly clean and dry the pycnometer and its stopper.
 - Weigh the empty, dry pycnometer on the analytical balance. Record this mass as m_1 .
 - Fill the pycnometer with distilled water that has been equilibrated to 25.0 °C. Insert the stopper, allowing excess water to exit through the capillary.
 - Place the filled pycnometer in the constant temperature bath at 25.0 °C for 20 minutes to ensure thermal equilibrium.
 - Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m_2 .
 - Calculate the exact volume of the pycnometer (V) using the known density of water (ρ_{water}) at 25.0 °C (~0.99704 g/mL): $V = (m_2 - m_1) / \rho_{\text{water}}$
- Density Measurement of **3-Methoxyacrylonitrile**:
 - Ensure the pycnometer is clean and completely dry. A rinse with acetone followed by gentle air drying is effective.
 - Weigh the empty, dry pycnometer again to confirm the mass m_1 .
 - Fill the pycnometer with the **3-Methoxyacrylonitrile** sample.
 - Insert the stopper and allow the sample to equilibrate in the constant temperature bath at 25.0 °C for 20 minutes.
 - Remove the pycnometer, meticulously dry the exterior, and weigh it. Record this mass as m_3 .

- Calculate the mass of the **3-Methoxyacrylonitrile** sample: $m_{\text{sample}} = m_3 - m_1$.
- Calculation of Density:
 - Calculate the density of **3-Methoxyacrylonitrile** (ρ_{sample}) at 25.0 °C using the calibrated volume: $\rho_{\text{sample}} = m_{\text{sample}} / V$

Safety and Handling

3-Methoxyacrylonitrile is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
- Storage: Store in a tightly closed container in a cool, dry place away from ignition sources. It is classified as a combustible liquid.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash thoroughly with soap and water. Seek immediate medical attention following any significant exposure.

Conclusion

The physical properties of **3-Methoxyacrylonitrile**, particularly its boiling point of 189 °C and density of 0.99 g/mL at 25 °C, are well-defined parameters essential for its application in scientific research and pharmaceutical development. The experimental protocols detailed in this guide—the Thiele tube method for boiling point and the pycnometer method for density—provide reliable and precise means for verifying these values. Adherence to these rigorous methodologies and strict safety protocols ensures both the quality of scientific outcomes and the safety of laboratory personnel.

References

- Determination of Boiling Point (B.P). Vijay Nazare Chemistry.
- **3-Methoxyacrylonitrile:** Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Determination of Boiling Point of Organic Compounds. GeeksforGeeks.
- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu.
- DETERMINATION OF BOILING POINTS. Science Resource Center.
- 3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies.
- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S.
- Density determination by pycnometer. Palacký University Olomouc.
- Specialized test procedure—Procedure for density determination. Measurement Canada.
- Pycnometer. University of Utah Chemical Engineering.
- DENSITY DETERMINATION BY PYCNOMETER. Constantine the Philosopher University in Nitra.
- **3-Methoxyacrylonitrile**, mixture of isomers. Sigma-Aldrich.
- **3-Methoxyacrylonitrile** PubChem CID 5324713. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. che.utah.edu [che.utah.edu]
- 6. 3-Methoxyacrylonitrile | C4H5NO | CID 5324713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 3-Methoxyacrylonitrile (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2492134#physical-properties-of-3-methoxyacrylonitrile-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com